molecular formula C15H13ClN4O B2688395 9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 459421-94-4

9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2688395
CAS No.: 459421-94-4
M. Wt: 300.75
InChI Key: ZPKHOHZLBGFZIR-UHFFFAOYSA-N
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Description

The compound “9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . These compounds are known for their diverse pharmacological activities such as anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .


Synthesis Analysis

An efficient synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method is beneficial as it allows the reaction to be performed without the need for a catalyst . The advantages of this protocol include excellent yields, short reaction time, mild reaction conditions, readily available and inexpensive materials, environmentally friendly, no need for column chromatography, and a simple work-up procedure .


Chemical Reactions Analysis

The synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole . The use of acetic acid as the reaction medium results in a beneficial effect on the reaction, allowing it to be performed without the need for a catalyst .

Scientific Research Applications

Antihistaminic Activity

One study focused on the design, synthesis, and evaluation of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, including compounds structurally similar to the specified chemical, for their H1-antihistaminic activity. The compounds were tested for antihistaminic activity using a histamine-induced bronchoconstriction method in guinea pigs. Among the series, one compound demonstrated significant potency with minimal sedative properties compared to the reference drug, chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015).

Antimicrobial Studies

Research into novel and fused heterocyclic systems derived from the key intermediate 3-(substituted-phenyl)-2-hydrazino-quinazolin-4-ones led to the synthesis of compounds with significant antibacterial and antifungal activity. This work underscores the potential of such structures in developing new antimicrobial agents (Pandey et al., 2009).

Antihypertensive Activity

A study synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and tested them for in vivo antihypertensive activity. These compounds, including structures related to the specified chemical, exhibited significant antihypertensive activity, with one compound showing more efficacy than the standard reference drug, prazosin, in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).

Anticancer Activity

Another research focus is the development of 5-amino-1-aryl-1H-1,2,3-triazole scaffolds and their derivatives for anticancer activity. These compounds were tested against a variety of cancer cell lines, with some showing selective influence on ovarian and lung cancer cells, highlighting the potential of these structures as anticancer agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Antiproliferative Agents

Derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines were evaluated for their anticancer activity across different cancer types. These studies provide insights into the anticancer potential of compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds and their polycyclic derivatives, offering a base for further drug development (Pokhodylo et al., 2020).

Mechanism of Action

While specific information on the mechanism of action for “9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is not available, it’s worth noting that quinazolinones and 1,2,4-triazoloquinazolinone derivatives are known for their diverse pharmacological activities .

Properties

IUPAC Name

9-(2-chlorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c16-10-5-2-1-4-9(10)14-13-11(6-3-7-12(13)21)19-15-17-8-18-20(14)15/h1-2,4-5,8,14H,3,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKHOHZLBGFZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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